3-(3-Cyclopropylphenyl)azetidine
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Overview
Description
3-(3-Cyclopropylphenyl)azetidine is a four-membered nitrogen-containing heterocycleThe cyclopropyl group attached to the phenyl ring further enhances the compound’s chemical properties, making it a valuable entity in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclopropylphenyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves polymerization techniques. Anionic and cationic ring-opening polymerization of azetidine monomers are common methods used in industrial settings . These methods allow for the production of polyamines with various structures and degrees of control, which are essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Cyclopropylphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(3-Cyclopropylphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: Azetidines are explored for their potential as pharmaceutical agents, particularly in the development of antimicrobial and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropylphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the compound’s reactivity, allowing it to participate in various chemical reactions. The cyclopropyl group further enhances its binding affinity to specific molecular targets, making it a potent agent in biochemical pathways .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness: 3-(3-Cyclopropylphenyl)azetidine stands out due to its four-membered ring structure, which provides a balance between stability and reactivity.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(3-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-10(9-4-5-9)6-11(3-1)12-7-13-8-12/h1-3,6,9,12-13H,4-5,7-8H2 |
InChI Key |
FEXKHRBLBDACME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C3CNC3 |
Origin of Product |
United States |
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